molecular formula C8H5Cl3FNO B5790198 2,2,2-trichloro-N-(3-fluorophenyl)acetamide

2,2,2-trichloro-N-(3-fluorophenyl)acetamide

Cat. No. B5790198
M. Wt: 256.5 g/mol
InChI Key: DGRVSJFBMYYVPQ-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-(3-fluorophenyl)acetamide, also known as TFPA, is a chemical compound that belongs to the family of amides. It is a white crystalline solid with a molecular weight of 281.57 g/mol. TFPA has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.

Scientific Research Applications

Crystal Structure and Solid State Geometry

Research on derivatives of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides, closely related to 2,2,2-trichloro-N-(3-fluorophenyl)acetamide, provides insights into their solid-state geometry and crystal structures. For instance, studies on compounds such as N-(3-methylphenyl)-2,2,2-trichloro-acetamide and N-(3-chlorophenyl)-2,2,2-trichloro-acetamide have revealed details about their orthorhombic and triclinic crystal systems, space groups, and lattice constants. These findings are crucial for understanding the physical and chemical properties of these compounds (Gowda, Kožíšek, Svoboda, & Fuess, 2007).

Potential in Pesticide Development

Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, related to 2,2,2-trichloro-N-(3-fluorophenyl)acetamide, have been characterized for their potential as pesticides. Studies involving X-ray powder diffraction have contributed to the development of new pesticide compounds. These studies provide crucial data, such as experimental 2θ peak positions, relative peak intensities, and unit cell parameters, which are vital for the development of effective pesticide formulations (Olszewska, Pikus, & Tarasiuk, 2008).

Synthesis and Spectroscopic Analysis

Research on the synthesis of 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide, closely related to 2,2,2-trichloro-N-(3-fluorophenyl)acetamide, has been conducted to understand its structure and properties. This includes X-ray analysis and quantum chemical calculations to study self-association of these amides in gas phase and solutions, providing valuable insights into the molecular structure and behavior of such compounds (Sterkhova, М. Lazarev, & N. F. Lazareva, 2019).

Hydrogen Bond Analysis in Derivatives

Computational studies focusing on hydrogen bond properties in derivatives of acetamide, similar to 2,2,2-trichloro-N-(3-fluorophenyl)acetamide, have been conducted. These studies, using density functional theory calculations, are critical for understanding the molecular interactions and stability of these compounds. Such research is instrumental in predicting and improving the behavior of similar compounds in various environments (Mirzaei, Samadi, & Hadipour, 2010).

properties

IUPAC Name

2,2,2-trichloro-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3FNO/c9-8(10,11)7(14)13-6-3-1-2-5(12)4-6/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRVSJFBMYYVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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